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Compound of Interest

Compound Name: SBP-7455

Cat. No.: B15609167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SBP-7455 with other known inhibitors of Unc-51

like autophagy activating kinase 1 (ULK1) and 2 (ULK2), key regulators of autophagy. The

information presented is based on available experimental data to assist researchers in making

informed decisions for their studies.

Executive Summary
SBP-7455 is a potent and orally active dual inhibitor of ULK1 and ULK2.[1][2][3] It

demonstrates high binding affinity and robust inhibition of ULK1/2 enzymatic activity.[1]

Compared to its predecessor, SBI-0206965, SBP-7455 exhibits improved potency and drug-

like properties, making it a valuable tool for investigating the role of autophagy in diseases such

as triple-negative breast cancer (TNBC).[1][4][5][6][7] Experimental data indicates that SBP-
7455 effectively blocks autophagic flux and shows synergistic cytotoxicity with other anti-cancer

agents like PARP inhibitors.[1][5]

Comparative Performance Data
The following tables summarize the quantitative data for SBP-7455 and other relevant

ULK1/ULK2 inhibitors.

Table 1: In Vitro Potency of ULK1/ULK2 Inhibitors
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Inhibitor Target(s) IC₅₀ (ULK1) IC₅₀ (ULK2) Assay

SBP-7455 ULK1/ULK2 13 nM[2][8][9] 476 nM[2][8][9] ADP-Glo

SBI-0206965 ULK1/ULK2 108 nM[2] 711 nM[2] Kinase Assay

ULK-100 ULK1 1.6 nM[2] - Kinase Assay

ULK-101 ULK1/ULK2 1.6 nM[2] 30 nM[2] Kinase Assay

MRT67307 ULK1/ULK2 45 nM[2] 38 nM[2] Kinase Assay

MRT68921 ULK1/ULK2 2.9 nM[2] 1.1 nM[2] Kinase Assay

XST-14 ULK1 26.6 nM[2] - Kinase Assay

Table 2: Cellular Activity of SBP-7455

Cell Line Assay Metric Value

MDA-MB-468 (TNBC) Cell Viability IC₅₀ 0.3 µM (72h)[3]

Table 3: Pharmacokinetic Properties of SBP-7455 in Mice

Parameter Value Dosing

Tₘₐₓ ~1 h[3] 30 mg/kg, oral[3]

Cₘₐₓ 990 nM[3] 30 mg/kg, oral[3]

T₁/₂ 1.7 h[3] 30 mg/kg, oral[3]

Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are

provided.
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Caption: ULK1/2 Signaling Pathway in Autophagy Initiation.
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Caption: Experimental Workflow for ULK1/2 Inhibitor Characterization.
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Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

ADP-Glo™ Kinase Assay
This assay quantitatively measures kinase activity by measuring the amount of ADP produced

during a kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is performed, after

which an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the

remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to

generate a luminescent signal using a luciferase/luciferin reaction. The light output is

proportional to the ADP concentration, which is directly correlated with kinase activity.

Protocol Outline:

Prepare a reaction mixture containing the ULK1 or ULK2 enzyme, a suitable substrate

(e.g., a generic peptide substrate), and ATP in a kinase buffer.

Add the test inhibitor (e.g., SBP-7455) at various concentrations.

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

Add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent and incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the IC₅₀ values by plotting the percentage of inhibition against the inhibitor

concentration.

NanoBRET™ Target Engagement Intracellular Kinase
Assay
This assay measures the extent and duration of drug binding to a specific protein target in

living cells.
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Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between

a NanoLuc® luciferase-tagged kinase (e.g., ULK1 or ULK2) and a fluorescently labeled

energy transfer probe (tracer) that binds to the active site of the kinase. When a test

compound is introduced, it competes with the tracer for binding to the kinase, leading to a

decrease in the BRET signal.

Protocol Outline:

Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-ULK1 or -ULK2

fusion protein.

Plate the transfected cells in a multi-well plate.

Add the NanoBRET™ tracer and the test inhibitor (e.g., SBP-7455) at various

concentrations.

Incubate the cells for a specified time (e.g., 2 hours) at 37°C.

Add the Nano-Glo® Substrate and measure the donor (luciferase) and acceptor (tracer)

emission signals using a BRET-capable plate reader.

Calculate the BRET ratio and determine the IC₅₀ values.

Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantitation of ATP,

which is an indicator of metabolically active cells.

Principle: The CellTiter-Glo® Reagent contains a thermostable luciferase and its substrate,

luciferin. In the presence of ATP from viable cells, the luciferase catalyzes the oxidation of

luciferin to produce a luminescent signal that is proportional to the amount of ATP present.

Protocol Outline:

Plate cells (e.g., MDA-MB-468) in a multi-well plate and allow them to adhere overnight.

Treat the cells with the test inhibitor (e.g., SBP-7455) at various concentrations for a

specified duration (e.g., 72 hours).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15609167?utm_src=pdf-body
https://www.benchchem.com/product/b15609167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the CellTiter-Glo® Reagent to each well.

Mix the contents to induce cell lysis and stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀

values.

Conclusion
SBP-7455 emerges as a highly potent, orally bioavailable dual ULK1/ULK2 inhibitor with a

favorable profile compared to earlier generation inhibitors. Its efficacy in cellular and in vivo

models, particularly in the context of triple-negative breast cancer, underscores its potential as

a valuable research tool and a promising candidate for further therapeutic development. The

provided data and protocols offer a solid foundation for researchers to incorporate SBP-7455
into their studies on autophagy and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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